molecular formula C19H20N2O5 B13440984 Dimoxystrobin-4-methylbenzoic Acid

Dimoxystrobin-4-methylbenzoic Acid

Cat. No.: B13440984
M. Wt: 356.4 g/mol
InChI Key: VVBFFEYXSJKVET-FXBPSFAMSA-N
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Description

Dimoxystrobin-4-methylbenzoic Acid is a chemical compound with the molecular formula C19H20N2O5 and a molecular weight of 356.373 g/mol . It is a derivative of dimoxystrobin, a strobilurin fungicide, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimoxystrobin-4-methylbenzoic Acid involves several steps. One common method includes the radical halogenation of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source . This is followed by nucleophilic substitution reactions to introduce the desired functional groups. The reaction conditions typically involve the use of solvents like chlorobenzene and reagents such as potassium hydroxide (KOH) in methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like esterification, nitration, and hydrolysis, followed by purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Dimoxystrobin-4-methylbenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzoic acids .

Scientific Research Applications

Dimoxystrobin-4-methylbenzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Dimoxystrobin-4-methylbenzoic Acid involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species (ROS). This results in the inhibition of fungal growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimoxystrobin-4-methylbenzoic Acid is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other strobilurin fungicides. Its ability to inhibit mitochondrial respiration with high specificity makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

2-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid

InChI

InChI=1S/C19H20N2O5/c1-12-8-9-15(19(23)24)16(10-12)26-11-13-6-4-5-7-14(13)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17-

InChI Key

VVBFFEYXSJKVET-FXBPSFAMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Origin of Product

United States

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